Cas no 871264-01-6 (N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide)
N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide Chemical and Physical Properties
Names and Identifiers
-
- 871264-01-6
- AKOS008020527
- N-(1-cyanocyclopentyl)-2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetamide
- EN300-26687328
- N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
- Z51007101
- N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
-
- Inchi: 1S/C15H16N6O2/c16-10-15(6-1-2-7-15)18-14(22)9-23-13-5-3-4-12(8-13)21-11-17-19-20-21/h3-5,8,11H,1-2,6-7,9H2,(H,18,22)
- InChI Key: SQIOKOKNFHCWME-UHFFFAOYSA-N
- SMILES: C(NC1(C#N)CCCC1)(=O)COC1=CC=CC(N2C=NN=N2)=C1
Computed Properties
- Exact Mass: 312.13347377g/mol
- Monoisotopic Mass: 312.13347377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.28±0.20(Predicted)
N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687328-0.05g |
N-(1-cyanocyclopentyl)-2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetamide |
871264-01-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide
N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide: A Comprehensive Overview
The compound with CAS No. 871264-01-6, known as N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug design and advanced materials. Recent studies have highlighted its role in modulating cellular pathways and its potential as a precursor for novel materials with tailored properties.
N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide is characterized by its complex structure, which includes a cyclopentane ring substituted with a cyano group, a tetrazole moiety, and an acetamide functional group. The integration of these groups creates a molecule with diverse reactivity and selectivity, making it a valuable tool in synthetic chemistry. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace other functional groups without significantly altering the molecular framework.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide. These studies reveal that the compound exhibits unique electronic delocalization patterns due to the conjugation between the tetrazole ring and the aromatic phenoxy group. This delocalization enhances the compound's stability and reactivity, making it suitable for applications in both organic synthesis and material science.
In terms of biological activity, N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has shown promise as a modulator of kinase activity. Preclinical studies suggest that it may inhibit specific kinases involved in oncogenic signaling pathways, thereby offering potential therapeutic benefits in cancer treatment. Additionally, its tetrazole moiety has been implicated in metalloenzyme inhibition, further expanding its potential applications in drug discovery.
The synthesis of N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the cyclopentane ring via cycloaddition reactions, followed by substitution reactions to introduce the cyano and tetrazole groups. The final step involves amide bond formation to complete the molecular structure.
From an environmental standpoint, N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide has been evaluated for its biodegradability and ecotoxicity. Initial assessments indicate that it exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant long-term environmental risks when properly managed. However, further studies are required to fully understand its ecological impact.
In conclusion, N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide (CAS No. 871264-01-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advances in computational and experimental techniques, positions it as a valuable asset in both academic research and industrial development.
871264-01-6 (N-(1-Cyanocyclopentyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)